
1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinone is a derivative of pyridazine and belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and oxygen atom at position 3 of the ring . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide is part of a broader class of sulfonamide derivatives that have been extensively studied for their diverse chemical reactivity and potential in various applications. Research has shown that sulfonamides can be efficiently synthesized and modified to produce a wide range of derivatives. For instance, the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile leads to the direct synthesis of corresponding sulfonyl chlorides, which can then be converted to various sulfonamide derivatives by treatment with nitrogen nucleophiles (Janosik et al., 2006). This demonstrates the potential for creating diverse sulfonamide-based molecules, including those similar in structure to this compound, through efficient synthetic routes.
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been explored for their antimicrobial properties. For example, the synthesis of new heterocyclic compounds based on sulfonamido moieties has shown promising results in antibacterial activity, suggesting a potential application for similar compounds in antimicrobial research (Azab et al., 2013). Additionally, certain sulfonamide derivatives have been evaluated for their anticancer and radiosensitizing effects, indicating their potential use in cancer treatment and research (Ghorab et al., 2015).
Enzyme Inhibition Studies
Research on sulfonamide derivatives also includes enzyme inhibition studies, which are crucial for understanding the molecular mechanisms of diseases and developing new therapeutic agents. For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and evaluated for their inhibition potentials against α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes, revealing moderate inhibitory activities (Abbasi et al., 2017). This highlights the potential of sulfonamide derivatives, including this compound, in enzyme inhibition studies and drug discovery.
Mecanismo De Acción
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and many others .
Mode of Action
It’s known that some pyridazinone derivatives have their mechanism of action based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might provide a hint about the possible mode of action of this compound.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the sulfonamide group in the compound is known to inhibit carbonic anhydrase, an enzyme critical for regulating pH and fluid balance in tissues . Additionally, the indoline moiety can interact with various receptors and enzymes, potentially modulating their function. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s sulfonamide group can interfere with folate metabolism, which is crucial for DNA synthesis and repair.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Additionally, the indoline moiety can interact with various signaling proteins, modulating their activity and downstream effects. These interactions often involve non-covalent bonds such as hydrogen bonds and van der Waals forces, which stabilize the compound-protein complex.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Propiedades
IUPAC Name |
1-acetyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-3-32(28,29)22-11-9-20(23-24-22)16-4-6-18(7-5-16)25-33(30,31)19-8-10-21-17(14-19)12-13-26(21)15(2)27/h4-11,14,25H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPUGMPWKDDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

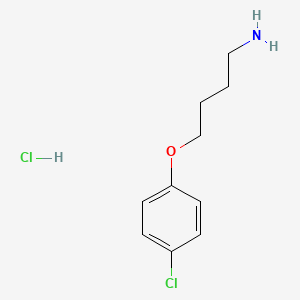
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)
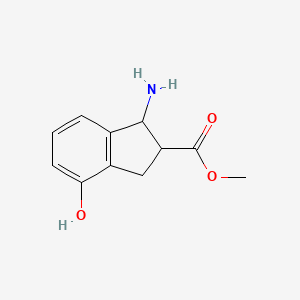

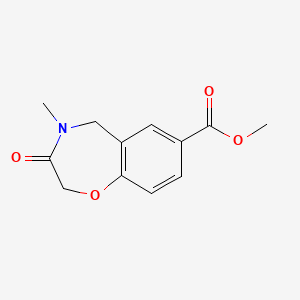
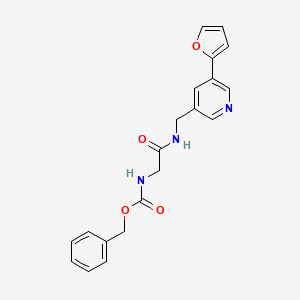

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)
![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)
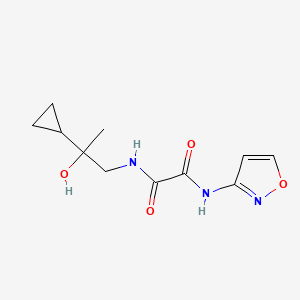
![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)
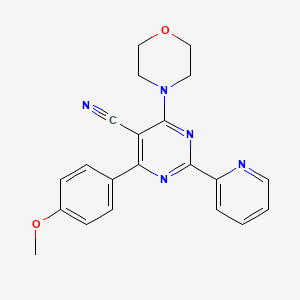
![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)